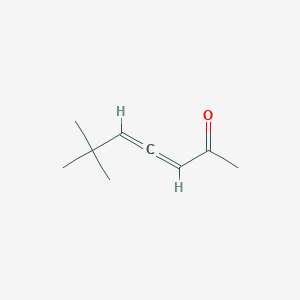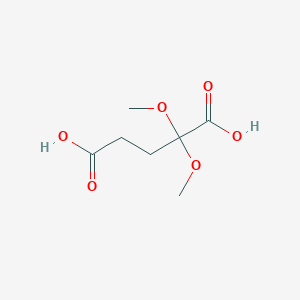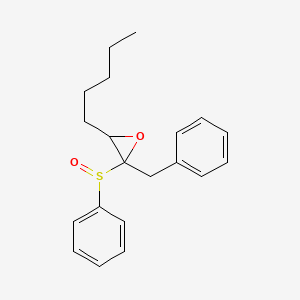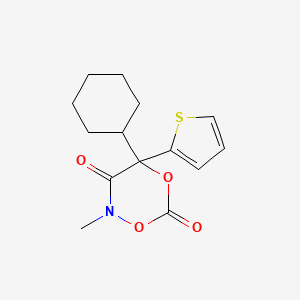
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione is a complex organic compound that features a unique combination of cyclohexyl, methyl, and thiophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a cyclohexyl-substituted amine and a thiophenyl-substituted ketone, the reaction proceeds through a series of condensation and cyclization steps to form the dioxazinane ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dioxazinane ring or other functional groups.
Substitution: The cyclohexyl and thiophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Modified dioxazinane derivatives.
Substitution products: Functionalized cyclohexyl or thiophenyl derivatives.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. For example, it may inhibit certain enzymes, leading to reduced inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexyl-2-methyl-4-(phenyl)-1,5,2-dioxazinane-3,6-dione: Similar structure but with a phenyl group instead of a thiophenyl group.
4-Cyclohexyl-2-methyl-4-(pyridin-2-yl)-1,5,2-dioxazinane-3,6-dione: Similar structure but with a pyridinyl group instead of a thiophenyl group.
Uniqueness
4-Cyclohexyl-2-methyl-4-(thiophen-2-yl)-1,5,2-dioxazinane-3,6-dione is unique due to the presence of the thiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
91473-68-6 |
|---|---|
Fórmula molecular |
C14H17NO4S |
Peso molecular |
295.36 g/mol |
Nombre IUPAC |
4-cyclohexyl-2-methyl-4-thiophen-2-yl-1,5,2-dioxazinane-3,6-dione |
InChI |
InChI=1S/C14H17NO4S/c1-15-12(16)14(18-13(17)19-15,11-8-5-9-20-11)10-6-3-2-4-7-10/h5,8-10H,2-4,6-7H2,1H3 |
Clave InChI |
AHHJFXHIDXSABO-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(OC(=O)O1)(C2CCCCC2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)

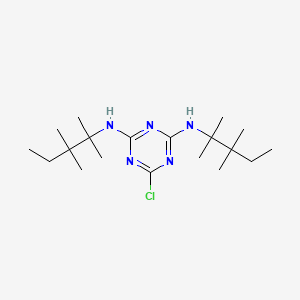
![Benzene, [[2-methoxy-3-(octadecyloxy)propoxy]methyl]-](/img/structure/B14354978.png)
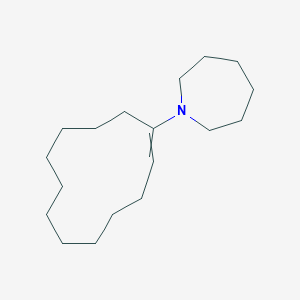
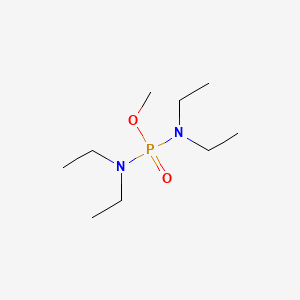
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
